Due to the presence of two bromine atoms bonded to the same carbon (gem-dibromide), 2,3-Dibromo-2,3-dimethylbutane can act as a source of bromine for organic reactions. The two bromine atoms are relatively unreactive compared to other alkyl bromides due to the steric hindrance caused by the surrounding methyl groups PubChem: 2,3-Dibromo-2,3-dimethylbutane. This property allows for selective bromination at specific sites in a molecule. Research has explored its use in the bromination of aromatic rings [].
2,3-Dibromo-2,3-dimethylbutane can be a precursor for the synthesis of other valuable organic compounds. For instance, researchers have investigated its use in the preparation of functionalized cyclobutanes [].
2,3-Dibromo-2,3-dimethylbutane is an organic compound with the molecular formula C₆H₁₂Br₂ and a molecular weight of approximately 243.97 g/mol. It is classified as a dibrominated derivative of 2,3-dimethylbutane, featuring two bromine atoms attached to the second and third carbon atoms of the butane chain. The compound is also known by other names such as sym-Dibromotetramethylethane and Pinacol Dibromide .
The chemical structure of 2,3-dibromo-2,3-dimethylbutane can be represented as:
textBr |C-C(C)(C)Br | C
This compound appears as a colorless to yellow crystalline solid and is sensitive to light and air, necessitating careful handling and storage under inert conditions .
The general reaction mechanism can be outlined as follows:
2,3-Dibromo-2,3-dimethylbutane can be synthesized through several methods:
The primary applications of 2,3-dibromo-2,3-dimethylbutane include:
Several compounds share structural similarities with 2,3-dibromo-2,3-dimethylbutane. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromo-2-methylpropane | C₄H₉Br | Monobrominated version; less reactive |
1,1-Dibromoethane | C₂H₄Br₂ | Simple dibrominated alkane |
1-Bromo-1-methylcyclopropane | C₄H₇Br | Cyclic structure; different reactivity |
1-Bromo-4-methylcyclohexane | C₇H₁₃Br | Different ring structure; unique properties |
The uniqueness of 2,3-dibromo-2,3-dimethylbutane lies in its symmetrical structure and the presence of two bulky methyl groups adjacent to the brominated carbons. This configuration influences its physical properties and reactivity compared to other similar compounds that may have different branching or substitution patterns .
Irritant